molecular formula C7H4ClNO2S B2981047 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 332099-03-3

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2981047
CAS No.: 332099-03-3
M. Wt: 201.62
InChI Key: SOGNHUJSAKAIRG-UHFFFAOYSA-N
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Description

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-03-3 . It has a molecular weight of 201.63 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11) . This compound contains a total of 17 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, and 9 aromatic bonds . It also contains 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 Thiophene .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods

    A study by Grozav et al. (2019) describes the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids. This process involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid, leading to the formation of thieno[2,3-b]pyrrole-4-carboxylates and other related compounds (Grozav et al., 2019).

  • Derivative Synthesis

    Shao-ji (2015) reports the design and synthesis of 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, demonstrating the versatility of this chemical in creating new compounds (Shao-ji, 2015).

Microwave-assisted Synthesis

  • Efficient Synthesis Techniques: Hesse et al. (2007) describe a microwave-assisted method for synthesizing 2-aminothiophene-3-carboxylic acid derivatives. This technique demonstrates the potential for efficient and rapid synthesis of compounds related to 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (Hesse et al., 2007).

Chemical Structure and Properties

  • Structural Analysis: Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to understanding the structural properties of similar compounds like this compound (Santilli et al., 1971).

Applications in Chemical Synthesis

  • Creation of Novel Compounds: Research by Torosyan et al. (2018) involved the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids, showcasing the role of similar compounds in the creation of new chemical entities (Torosyan et al., 2018).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Properties

IUPAC Name

2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNHUJSAKAIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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